molecular formula C13H13NO2S B8459997 2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid

2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid

Cat. No.: B8459997
M. Wt: 247.31 g/mol
InChI Key: DPSUBMCVJKVLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 2-position, a 3,4-dimethylphenyl group at the 5-position, and a carboxylic acid group at the 4-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3,4-dimethylbenzaldehyde and thiosemicarbazide in the presence of an acid catalyst can yield the thiazole ring. Subsequent oxidation and carboxylation steps can introduce the carboxylic acid group at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the preparation of intermediates, followed by cyclization and functional group modifications under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aromatic ring and thiazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole moiety.

Scientific Research Applications

2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-phenylthiazole-5-carboxylic acid: Similar structure but lacks the 3,4-dimethyl substitution on the phenyl ring.

    5-Phenylthiazole-4-carboxylic acid: Lacks the methyl group at the 2-position and the 3,4-dimethyl substitution on the phenyl ring.

    2-Methyl-5-(4-methylphenyl)-thiazole-4-carboxylic acid: Similar structure but has a single methyl group on the phenyl ring.

Uniqueness

2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methyl groups at the 3 and 4 positions of the phenyl ring can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO2S/c1-7-4-5-10(6-8(7)2)12-11(13(15)16)14-9(3)17-12/h4-6H,1-3H3,(H,15,16)

InChI Key

DPSUBMCVJKVLQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N=C(S2)C)C(=O)O)C

Origin of Product

United States

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